2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate
Overview
Description
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate is a complex organic compound characterized by its trifluoromethyl group and cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the indole core The indole can be methylated to introduce the 1-methyl group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the product. Advanced techniques such as flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form various derivatives.
Reduction: : Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Indole-3-carboxylic acid derivatives.
Reduction: : Reduced trifluoromethyl compounds.
Substitution: : Various substituted indoles and cyclopropanecarboxylates.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for a range of applications.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol: : Similar structure but lacks the cyclopropane ring.
2,2,2-Trifluoro-1-(2-methyl-3H-imidazol-4-yl)ethanol: : Similar trifluoromethyl group but different heterocyclic core.
Uniqueness
The presence of the cyclopropane ring in 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl cyclopropanecarboxylate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
[2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl] cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-19-8-11(10-4-2-3-5-12(10)19)13(15(16,17)18)21-14(20)9-6-7-9/h2-5,8-9,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMIFTNWHWKWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)OC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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